

Spectroscopic Data of Jatrophane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an in-depth overview of the spectroscopic data for jatrophane diterpenoids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development who are working with this class of natural products. Jatrophane diterpenes, primarily found in the Euphorbiaceae family, are of significant interest due to their complex structures and diverse biological activities, including antitumor, anti-inflammatory, and multidrug resistance-reversing properties[1][2][3].

Core Spectroscopic Data

The structural elucidation of jatrophane diterpenoids relies heavily on a combination of oneand two-dimensional NMR techniques, along with high-resolution mass spectrometry[4]. These methods provide detailed information about the carbon skeleton, stereochemistry, and substituent groups.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of jatrophane polyesters[5]. The quasi-molecular ion peak, often observed as a sodium adduct [M+Na]+, allows for the precise calculation of the elemental composition[5].

Table 1: Representative Mass Spectrometry Data for a Jatrophane Diterpenoid



Compound	Molecular Formula	Calculated m/z	Observed m/z	Ion Type	Reference
Euphjatropha ne A	С29Н36О7	519.2353	519.2346	[M+Na]+	[5]

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are indispensable for defining the intricate structures of jatrophanes. Due to the conformational flexibility of the 12-membered ring, the NMR spectra can be complex[5]. The data presented below is for Euphjatrophane A, a representative jatrophane diterpenoid isolated from Euphorbia peplus[5].

Table 2: ¹H NMR Data for Euphjatrophane A (in CDCl₃)[5]



Position	δΗ (ррт)	Multiplicity	J (Hz)
3	5.84	t	3.5
5	5.74	d	10.2
11	5.63	d	16.2
12	5.62	d	16.2
16	1.05	d	6.4
17a	5.18	S	
17b	4.82	S	
18	1.22	S	
19	1.21	S	
20	1.36	d	6.5
OH-15	4.28	S	
2' 6'	8.11	d	7.9
3' 5'	7.45	t	7.6
4'	7.56	t	7.3
2"	1.84	S	

Table 3: 13C NMR Data for Euphjatrophane A (in CDCl₃)[5]



Position	δС (ррт)
6	142.4
11	135.7
12	134.1
17	114.8
Benzoyl C=O	166.0
Benzoyl C-1'	129.7
Benzoyl C-2',6'	129.9
Benzoyl C-3',5'	128.5
Benzoyl C-4'	134.0
Acetyl C=O	169.2
Acetyl CH₃	20.7

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate structure determination of jatrophane diterpenoids. The following are generalized experimental protocols based on methodologies reported in the literature[1][5][6].

NMR Spectroscopy

- Instrumentation: NMR spectra are typically recorded on Bruker AVANCE or similar high-field spectrometers (e.g., 400, 500, or 600 MHz for ¹H).
- Sample Preparation: Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
- 1D NMR: Standard pulse sequences are used to acquire ¹H and ¹³C(¹H) NMR spectra.
- 2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment.
 These include:



- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is critical for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate spatial proximities of protons, providing insights into the relative stereochemistry and conformation of the molecule.

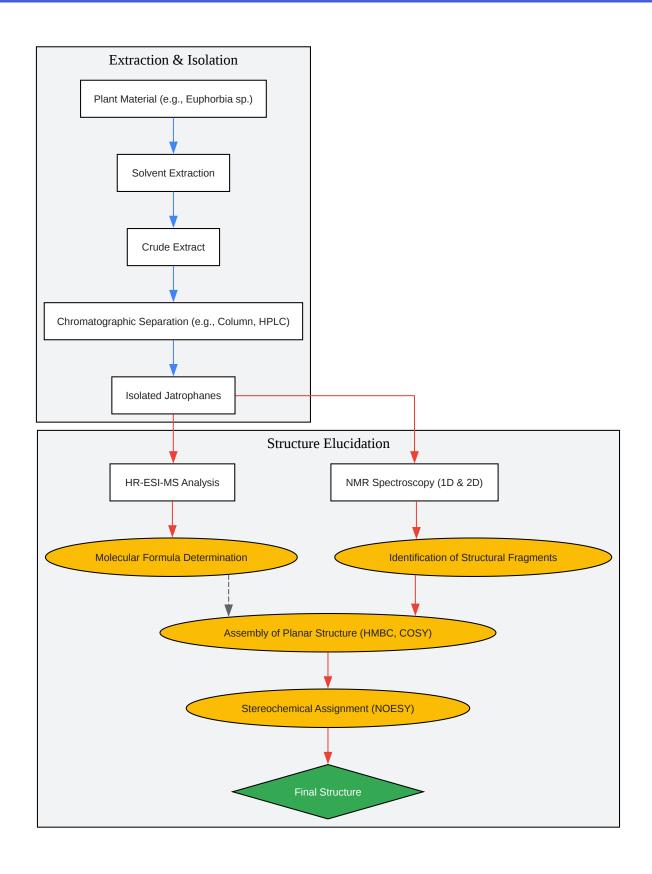
High-Resolution Mass Spectrometry (HR-ESI-MS)

- Instrumentation: HR-ESI-MS data are generally acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced into the ESI source.
- Ionization Mode: Positive ion mode is commonly used for jatrophane polyesters, often resulting in the formation of [M+H]+ or [M+Na]+ ions.
- Data Analysis: The high mass accuracy of the TOF analyzer allows for the unambiguous determination of the elemental composition from the measured m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of jatrophane diterpenoids from a natural source.





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Caption: Workflow for Jatrophane Diterpenoid Isolation and Structure Elucidation.



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- To cite this document: BenchChem. [Spectroscopic Data of Jatrophane Diterpenoids: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15573500#spectroscopic-data-of-jatrophane-4-nmr-ms]

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